Selective MAT Inhibition vs. Norvaline
In a study of ATP:L-methionine S-adenosyltransferase (MAT) inhibition, 2-amino-5-phenylpentanoic acid was reported to be a 'considerably better' inhibitor of the rat liver enzyme compared to its aliphatic analog, 2-aminopentanoic acid (norvaline). Importantly, it demonstrated a high degree of selectivity, producing no inhibition of the yeast or E. coli enzymes under the same conditions [1].
| Evidence Dimension | Enzyme Inhibition (qualitative) |
|---|---|
| Target Compound Data | Considerably better inhibitor of rat liver MAT; No inhibition of yeast and E. coli MAT |
| Comparator Or Baseline | 2-Aminopentanoic acid (Norvaline) |
| Quantified Difference | Qualitative improvement; Selective inhibition observed |
| Conditions | Partially purified MAT enzymes from rat liver, bakers' yeast, and E. coli. |
Why This Matters
This demonstrates that the phenyl group is critical for achieving potent and species-selective MAT inhibition, making the compound a valuable tool for studying differential enzyme regulation, unlike the less potent and non-selective aliphatic analog norvaline.
- [1] Coulter AW, Lombardini JB, Talalay P. Structural and Conformational Analogues of L-Methionine as Inhibitors of the Enzymatic Synthesis of S-Adenosyl-L-Methionine: II. Aromatic Amino Acids. Mol Pharmacol. 1974;10(2):305-314. View Source
